molecular formula C28H48 B3286920 17alpha(H), 21beta(H)-25,30-BISNORHOPANE CAS No. 83329-66-2

17alpha(H), 21beta(H)-25,30-BISNORHOPANE

Cat. No.: B3286920
CAS No.: 83329-66-2
M. Wt: 384.7 g/mol
InChI Key: YOWUJGOPPFZUDE-RCTMHZSHSA-N
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Description

17alpha(H), 21beta(H)-25,30-BISNORHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. Hopanoids are known for their structural complexity and biological significance. This compound is characterized by its unique stereochemistry, with hydrogen atoms at the 17th and 21st positions in the alpha and beta configurations, respectively. The “bisnor” prefix indicates the loss of two carbon atoms from the parent hopane structure, specifically at positions 25 and 30 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H), 21beta(H)-25,30-BISNORHOPANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic reactions. The process begins with the cyclization of squalene to form hopene, followed by further modifications to achieve the desired stereochemistry and carbon skeleton .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of the enzymes required for its synthesis. it can be extracted from natural sources, such as certain bacteria and plants, where it is produced as part of their metabolic processes .

Chemical Reactions Analysis

Types of Reactions: 17alpha(H), 21beta(H)-25,30-BISNORHOPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall stability of the hopane skeleton .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones and alcohols, while reduction typically produces alcohols .

Scientific Research Applications

17alpha(H), 21beta(H)-25,30-BISNORHOPANE has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 17alpha(H), 21beta(H)-25,30-BISNORHOPANE involves its interaction with cellular membranes. Hopanoids, including this compound, are known to enhance membrane stability and integrity by interacting with lipid bilayers. This interaction is crucial for maintaining the structural integrity of bacterial cell membranes, especially under stress conditions .

Comparison with Similar Compounds

Uniqueness: 17alpha(H), 21beta(H)-25,30-BISNORHOPANE is unique due to the specific loss of two carbon atoms at positions 25 and 30, which significantly alters its chemical properties and biological functions. This structural modification makes it a valuable biomarker for specific geological and environmental studies .

Properties

IUPAC Name

(3S,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3/t19-,20-,21+,22+,23+,24+,26-,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWUJGOPPFZUDE-RCTMHZSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CCCC5(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17alpha(H), 21beta(H)-25,30-BISNORHOPANE
Reactant of Route 2
17alpha(H), 21beta(H)-25,30-BISNORHOPANE
Reactant of Route 3
17alpha(H), 21beta(H)-25,30-BISNORHOPANE
Reactant of Route 4
17alpha(H), 21beta(H)-25,30-BISNORHOPANE
Reactant of Route 5
17alpha(H), 21beta(H)-25,30-BISNORHOPANE
Reactant of Route 6
17alpha(H), 21beta(H)-25,30-BISNORHOPANE

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